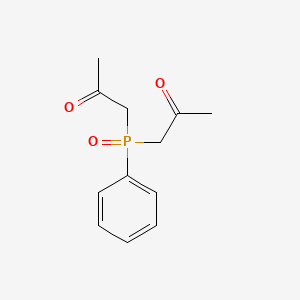
1,1'-(Phenylphosphoryl)di(propan-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Phenylphosphoryl)di(propan-2-one) is an organic compound characterized by the presence of a phenyl group attached to a phosphoryl group, which is further connected to two propan-2-one moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Phenylphosphoryl)di(propan-2-one) can be achieved through several methods. One common approach involves the reaction of phenylphosphonic dichloride with acetone in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of 1,1’-(Phenylphosphoryl)di(propan-2-one) may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Phenylphosphoryl)di(propan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Phenylphosphoryl)di(propan-2-one) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(Phenylphosphoryl)di(propan-2-one) involves its interaction with specific molecular targets. The phosphoryl group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphonic acid: Similar in structure but lacks the propan-2-one moieties.
Phenylphosphine oxide: Contains a phosphine oxide group instead of a phosphoryl group.
Phenylacetone: Similar in having a phenyl group attached to a carbonyl group but lacks the phosphoryl group.
Uniqueness
1,1’-(Phenylphosphoryl)di(propan-2-one) is unique due to the presence of both a phenyl group and a phosphoryl group, which imparts distinct chemical and physical properties. Its ability to undergo diverse chemical reactions and form coordination complexes makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
37506-13-1 |
|---|---|
Fórmula molecular |
C12H15O3P |
Peso molecular |
238.22 g/mol |
Nombre IUPAC |
1-[2-oxopropyl(phenyl)phosphoryl]propan-2-one |
InChI |
InChI=1S/C12H15O3P/c1-10(13)8-16(15,9-11(2)14)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
Clave InChI |
CXWZJWQGWUJAFR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CP(=O)(CC(=O)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



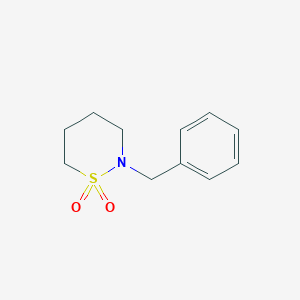
![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
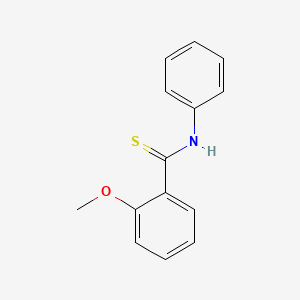
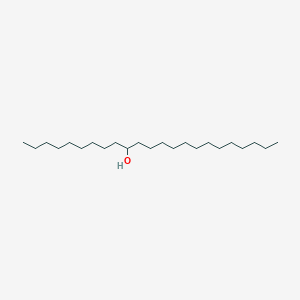
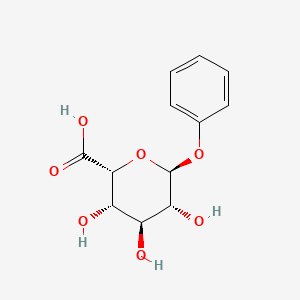

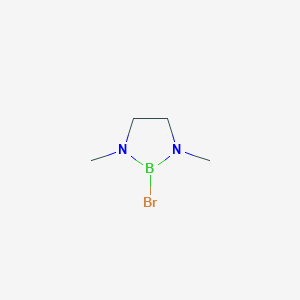
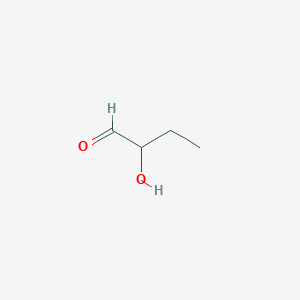
![N,N-diethylethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14680604.png)
![4,5-Diphenyl-2-[4-(piperidin-1-yl)buta-1,3-dien-1-yl]pyridine](/img/structure/B14680605.png)
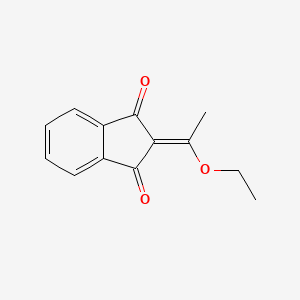
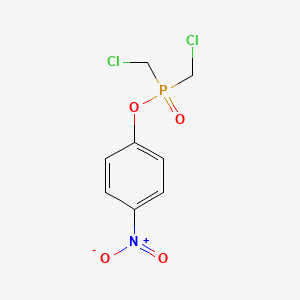
![[(1R)-1-(Ethenyloxy)ethyl]benzene](/img/structure/B14680618.png)
